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Compound of Interest

Compound Name: Tyrosylvaline

Cat. No.: B099396 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tyrosylvaline (Tyr-Val) is a dipeptide composed of L-tyrosine and L-valine residues. As a

fundamental building block of proteins and a potential bioactive molecule itself, understanding

its structural characteristics is crucial for various applications in biochemistry, pharmacology,

and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful

analytical technique for elucidating the three-dimensional structure and dynamics of molecules

in solution. This application note provides a detailed protocol for the acquisition of 1H and 13C

NMR spectra of tyrosylvaline and presents predicted chemical shift assignments based on

established data for its constituent amino acids.

Predicted NMR Data for Tyrosylvaline
The following tables summarize the predicted 1H and 13C NMR chemical shifts for

tyrosylvaline. These predictions are based on typical chemical shift values for tyrosine and

valine residues within a peptide chain in a random coil conformation. Actual chemical shifts

may vary depending on experimental conditions such as solvent, pH, and temperature.

Table 1: Predicted 1H NMR Chemical Shifts for Tyrosylvaline in D2O
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Atom Name Residue
Predicted
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J,
Hz)

NH (amide) Val ~8.2 d ~7-8

α-H Tyr ~4.5 dd ~6, ~8

β-H Tyr ~3.1, ~2.9 m

δ-H (ring) Tyr ~7.2 d ~8.5

ε-H (ring) Tyr ~6.9 d ~8.5

α-H Val ~4.2 d ~5

β-H Val ~2.2 m

γ-CH3 Val ~0.9 d ~7

γ'-CH3 Val ~0.9 d ~7

Table 2: Predicted 13C NMR Chemical Shifts for Tyrosylvaline in D2O
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Atom Name Residue
Predicted Chemical Shift
(ppm)

C=O (amide) Tyr ~174

α-C Tyr ~57

β-C Tyr ~38

γ-C (ring) Tyr ~128

δ-C (ring) Tyr ~131

ε-C (ring) Tyr ~116

ζ-C (ring) Tyr ~156

C=O (carboxyl) Val ~177

α-C Val ~61

β-C Val ~31

γ-C Val ~19

γ'-C Val ~19

Molecular Structure and Atom Labeling
The following diagram illustrates the structure of tyrosylvaline with the atom numbering used

for the NMR assignments presented in the tables above.

Figure 1. Structure of Tyrosylvaline with atom labeling.

Experimental Protocol
This protocol outlines the steps for preparing a sample of tyrosylvaline and acquiring 1D 1H

and 13C NMR spectra. For more detailed structural elucidation, 2D NMR experiments such as

COSY, TOCSY, HSQC, and HMBC are recommended.

1. Sample Preparation

Materials:
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Tyrosylvaline sample (high purity, >95%)

Deuterium oxide (D2O, 99.9%) or Deuterated dimethyl sulfoxide (DMSO-d6, 99.9%)

NMR tubes (5 mm, high precision)

Internal standard (optional, e.g., DSS or TSP for D2O)

pH meter and appropriate acids/bases for pH adjustment (e.g., DCl, NaOD)

Procedure:

Weigh approximately 5-10 mg of tyrosylvaline directly into a clean, dry microcentrifuge

tube.

Add 0.6 mL of the desired deuterated solvent (e.g., D2O).

Gently vortex or sonicate the sample until the peptide is fully dissolved.

If using D2O, adjust the pH of the solution to a desired value (typically between 4 and 7)

using dilute DCl or NaOD. This is important as chemical shifts of ionizable groups are pH-

dependent.

Transfer the solution to a 5 mm NMR tube.

If an internal standard is required, add a small, known amount.

2. NMR Data Acquisition

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable

for 1H and 13C detection.

1H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

Pulse Program: A standard 1D proton pulse sequence (e.g., 'zg30').

Solvent: D2O
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Temperature: 298 K (25 °C)

Spectral Width: 12-16 ppm

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

Relaxation Delay (d1): 1-2 seconds

Acquisition Time: 2-4 seconds

Solvent Suppression: Use a suitable solvent suppression technique if residual HDO signal

is problematic (e.g., presaturation).

13C NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

Pulse Program: A standard 1D carbon pulse sequence with proton decoupling (e.g.,

'zgpg30').

Solvent: D2O

Temperature: 298 K (25 °C)

Spectral Width: 200-220 ppm

Number of Scans: 1024-4096 (or more, as 13C has low natural abundance)

Relaxation Delay (d1): 2 seconds

Acquisition Time: 1-2 seconds

3. Data Processing

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.

Perform baseline correction.
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Reference the spectrum. For 1H NMR in D2O, the residual HDO peak can be set to 4.79

ppm. For 13C NMR, an internal standard or the solvent peak can be used for referencing.

Integrate the peaks in the 1H spectrum to determine the relative number of protons.

Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, using

the predicted data in Tables 1 and 2 as a guide.

Logical Workflow for Tyrosylvaline NMR Analysis
The following diagram outlines the logical workflow from sample preparation to final data

analysis.
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Figure 2. Workflow for NMR analysis of Tyrosylvaline.
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Conclusion
This application note provides a foundational guide for the 1H and 13C NMR analysis of

tyrosylvaline. The provided predicted chemical shifts serve as a useful starting point for

spectral assignment. For unambiguous assignment and detailed structural studies, it is

essential to perform a suite of 2D NMR experiments. The detailed experimental protocol will

enable researchers to acquire high-quality NMR data, facilitating further investigations into the

structure-activity relationships of this and other dipeptides.

To cite this document: BenchChem. [Application Note: 1H and 13C NMR Assignment of
Tyrosylvaline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b099396#1h-and-13c-nmr-assignment-for-
tyrosylvaline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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